molecular formula C12H19Cl3N2 B11810114 N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride

Cat. No.: B11810114
M. Wt: 297.6 g/mol
InChI Key: UGSCRKOXHROLAO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride typically involves the reaction of 2-chlorophenethylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, widely used in medicinal chemistry.

    Pyrrolidin-2-one: A derivative with a lactam ring, known for its biological activities.

    N-Phenylpyrrolidin-2-one: Another derivative with potential therapeutic applications.

Uniqueness

N-(2-Chlorophenethyl)pyrrolidin-2-amine dihydrochloride is unique due to the presence of the 2-chlorophenethyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H19Cl3N2

Molecular Weight

297.6 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]pyrrolidin-2-amine;dihydrochloride

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-5-2-1-4-10(11)7-9-15-12-6-3-8-14-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H

InChI Key

UGSCRKOXHROLAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CC=CC=C2Cl.Cl.Cl

Origin of Product

United States

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